Benzomalvin C
CAS No.: 157047-98-8
Cat. No.: VC0005594
Molecular Formula: C24H17N3O3
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 157047-98-8 |
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Molecular Formula | C24H17N3O3 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | (2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |
Standard InChI | InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1 |
Standard InChI Key | TWDKBDSVUUKABK-YKSBVNFPSA-N |
Isomeric SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |
SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Canonical SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Appearance | A solid |
Structural Characteristics and Molecular Identity
Benzomalvin C (CHNO) is characterized by a spiro-fused quinazolino-benzodiazepine core with an epoxide moiety at positions C-19 and C-20 . Its IUPAC name, 6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a] benzodiazepine]-5',13'-dione, reflects the integration of a quinazoline ring, a benzodiazepine system, and a phenyl group (Figure 1) . The compound’s stereochemistry includes two defined stereocenters, conferring (2S,3R) configurations, as confirmed by NMR and chemical synthesis .
Table 1: Key Structural Descriptors of Benzomalvin C
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 395.42 g/mol |
SMILES | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
InChIKey | TWDKBDSVUUKABK-UHFFFAOYSA-N |
Epoxide Configuration | (2S,3R) |
The epoxide group contributes to the molecule’s rigidity, as demonstrated by atropisomerism observed in related analogs due to steric hindrance from the phenyl substituent . Predicted collision cross-section (CCS) values for adducts such as [M+H] (201.8 Ų) and [M+Na] (219.9 Ų) further elucidate its gas-phase behavior .
Biosynthesis and Synthetic Routes
Benzomalvin C is biosynthesized by Penicillium spp., likely via a pathway involving phenylalanine and anthranilic acid precursors . Laboratory synthesis has been achieved through epoxidation of Benzomalvin B using m-chloroperbenzoic acid (m-CPBA), confirming the stereochemical assignment of the epoxide group . This reaction underscores the structural relationship between Benzomalvin C and its analogs, providing a route for analog generation.
Biological Activities and Mechanisms
Neurokinin Receptor Antagonism
Benzomalvin C exhibits weak inhibitory activity against substance P binding to neurokinin NK receptors, showing 46% inhibition at 100 µg/mL . While less potent than Benzomalvin A (K = 12–43 µM), this activity highlights its potential as a scaffold for neurokinin receptor modulation.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
In screens for immunomodulatory agents, Benzomalvin C demonstrated marginal IDO inhibition (IC = 130 µM), significantly weaker than the reference inhibitor menadione (IC = 3.7 µM) . This suggests limited applicability in oncology but warrants further structural optimization.
Table 2: Pharmacological Profile of Benzomalvin C
Physicochemical and Pharmacokinetic Properties
The compound’s logP (predicted) of 3.2 and polar surface area of 85 Ų suggest moderate lipophilicity and blood-brain barrier permeability . Solubility in dimethyl sulfoxide (DMSO) facilitates in vitro testing, though aqueous solubility remains limited .
Challenges and Future Directions
Despite its intriguing structure, Benzomalvin C’s limited bioactivity poses challenges for therapeutic translation. Strategies to enhance potency include:
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Epoxide Ring Modifications: Introducing electron-withdrawing groups to stabilize transition states.
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Stereochemical Optimization: Exploring (2R,3S) enantiomers for improved target engagement.
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Hybrid Molecules: Conjugating with known pharmacophores to exploit polypharmacology.
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